molecular formula C13H12O3 B14602554 Methyl 4-oxo-6-phenylhex-5-ynoate CAS No. 59700-84-4

Methyl 4-oxo-6-phenylhex-5-ynoate

Cat. No.: B14602554
CAS No.: 59700-84-4
M. Wt: 216.23 g/mol
InChI Key: VIVMTESOZUPDNJ-UHFFFAOYSA-N
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Description

Methyl 4-oxo-6-phenylhex-5-ynoate is an organic compound with the molecular formula C13H12O3 It is characterized by the presence of a phenyl group, a keto group, and an alkyne group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-6-phenylhex-5-ynoate typically involves the reaction of phenylacetylene with methyl acetoacetate under specific conditions The reaction is often catalyzed by a base such as sodium ethoxide or potassium tert-butoxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-6-phenylhex-5-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol or reduce the alkyne to an alkene.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols or alkenes.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 4-oxo-6-phenylhex-5-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-6-phenylhex-5-ynoate involves its interaction with specific molecular targets. The compound’s reactivity is influenced by the presence of the keto and alkyne groups, which can participate in various chemical reactions. The phenyl group also contributes to the compound’s overall reactivity and potential interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate
  • 5-Hexynoic acid, 4-oxo-6-phenyl-, methyl ester

Uniqueness

Methyl 4-oxo-6-phenylhex-5-ynoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a keto group and an alkyne group within the same molecule allows for a wide range of chemical transformations and interactions.

Properties

CAS No.

59700-84-4

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

methyl 4-oxo-6-phenylhex-5-ynoate

InChI

InChI=1S/C13H12O3/c1-16-13(15)10-9-12(14)8-7-11-5-3-2-4-6-11/h2-6H,9-10H2,1H3

InChI Key

VIVMTESOZUPDNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)C#CC1=CC=CC=C1

Origin of Product

United States

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